molecular formula C19H22N4O3 B6752324 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone

Cat. No.: B6752324
M. Wt: 354.4 g/mol
InChI Key: IMFLNEFJMKSDCI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone is a complex organic compound that features a benzodioxin ring fused with a piperidine ring and a pyridazine moiety

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(13-14-3-4-16-17(12-14)26-11-10-25-16)23-8-5-15(6-9-23)21-18-2-1-7-20-22-18/h1-4,7,12,15H,5-6,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFLNEFJMKSDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=CC=C2)C(=O)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination of pyridazine derivatives with piperidine.

    Coupling Reactions: The final step involves coupling the benzodioxin and piperidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the pyridazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperidin-1-ylethanone: Lacks the pyridazine moiety, which may reduce its biological activity.

    1-(4-(Pyridazin-3-ylamino)piperidin-1-yl)ethanone: Lacks the benzodioxin ring, which may affect its binding affinity and specificity.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone is unique due to the combination of the benzodioxin and pyridazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

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